Slf tfa

Description

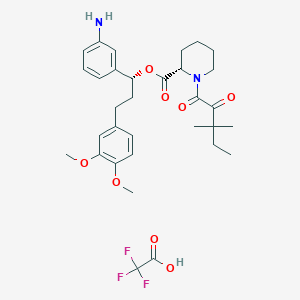

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R)-1-(3-aminophenyl)-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O6.C2HF3O2/c1-6-30(2,3)27(33)28(34)32-17-8-7-12-23(32)29(35)38-24(21-10-9-11-22(31)19-21)15-13-20-14-16-25(36-4)26(18-20)37-5;3-2(4,5)1(6)7/h9-11,14,16,18-19,23-24H,6-8,12-13,15,17,31H2,1-5H3;(H,6,7)/t23-,24+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRBJXCFMLSYKV-KZDWWKKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41F3N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Trifluoroacetic acid for research?

Trifluoroacetic acid (TFA), with the chemical formula CF₃CO₂H, is a structurally simple organofluorine compound that serves as a powerful tool in various scientific disciplines, particularly in chemistry and drug development. It is a colorless, fuming liquid with a pungent, vinegar-like odor.[1][2][3] Its utility stems from a unique combination of properties: strong acidity, high volatility, and excellent solubility in both water and many organic solvents.[2][4] This guide provides an in-depth overview of the chemical properties of TFA relevant to its application in research, including detailed experimental protocols and visual workflows.

Core Physicochemical Properties

The exceptional characteristics of TFA are rooted in the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This inductive effect significantly weakens the oxygen-hydrogen bond of the carboxylic acid, making TFA approximately 34,000 to 100,000 times more acidic than acetic acid. This potent acidity, combined with other physical traits, makes it an indispensable reagent.

A summary of its key quantitative properties is presented below.

| Property | Value |

| Molecular Formula | C₂HF₃O₂ |

| Molar Mass | 114.02 g/mol |

| Appearance | Colorless, fuming liquid |

| Density | ~1.489 g/cm³ (at 20°C) |

| Melting Point | -15.4 °C |

| Boiling Point | 72.4 °C |

| pKa | 0.23 - 0.52 |

| Refractive Index | ~1.2850 (at 20°C) |

| Vapor Pressure | 97.5 mmHg (at 20°C) |

| Solubility | Miscible with water, ether, acetone, ethanol, benzene, and hexane |

Applications in Scientific Research

TFA's distinct properties make it a versatile reagent in several key research areas.

Peptide Synthesis and Proteomics

TFA is most famously used in solid-phase peptide synthesis (SPPS) for the final cleavage of the synthesized peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups, such as the tert-butoxycarbonyl (Boc) group. Its volatility is a significant advantage, as it can be easily removed from the final product by evaporation.

Reversed-Phase Chromatography (RP-HPLC)

In analytical and preparative HPLC, TFA is frequently used at low concentrations (typically 0.1%) as a mobile phase additive. It serves two main purposes:

-

pH Control : Its strong acidity ensures a low pH, which protonates silanol groups on the silica-based stationary phase, reducing undesirable interactions with the analyte.

-

Ion-Pairing Agent : TFA forms ion pairs with positively charged residues on peptides and proteins. This masks the charges and increases the hydrophobicity of the analyte, leading to better retention, improved peak shape, and enhanced resolution on C18 columns.

It is important to note, however, that TFA can cause signal suppression in mass spectrometry (MS) detection by forming strong ion pairs that are difficult to desolvate in the electrospray source.

Organic Synthesis

TFA is a preferred strong acid catalyst for a multitude of organic reactions, including esterifications, condensations, and rearrangements. Its advantages over other strong acids like sulfuric acid include being less oxidizing and more readily available in an anhydrous form. It can also serve as a reagent itself, for instance, as a source for trifluoromethylation under specific catalytic conditions.

NMR Spectroscopy

TFA is a useful solvent for NMR analysis of materials that are stable in acidic conditions. Additionally, a small amount of TFA can be added to an NMR sample to simplify ¹H NMR spectra. Its acidic proton rapidly exchanges with labile protons in the sample (e.g., -OH, -NH), collapsing their signals into a single, broad peak that is shifted far downfield, typically beyond 10 ppm, thus preventing overlap with other signals of interest.

Key Experimental Protocols

Protocol 1: TFA-Mediated Cleavage of Peptides from Solid-Phase Resin

This protocol outlines the standard procedure for cleaving a synthesized peptide from a resin support and removing protecting groups.

Materials and Reagents:

-

Peptide-resin (dried)

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol, thioanisole)

-

Cold diethyl ether

-

Reaction vessel (e.g., round-bottom flask or syringe with a frit)

-

Shaker or rotator

-

Centrifuge

Methodology:

-

Resin Preparation : Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.

-

Cleavage Cocktail Preparation :

-

Caution : This step must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. TFA is highly corrosive.

-

Prepare the cleavage cocktail fresh immediately before use. The composition depends on the amino acids present in the peptide. A common formulation is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v).

-

For a 0.1 mmol synthesis, prepare 2-5 mL of the cocktail.

-

-

Cleavage Reaction :

-

Add the freshly prepared cleavage cocktail to the peptide-resin.

-

Ensure the resin is fully suspended and agitate the mixture at room temperature for 2-3 hours. The optimal duration can vary based on the specific peptide sequence and protecting groups.

-

-

Peptide Isolation :

-

Filter the resin from the TFA solution containing the cleaved peptide. A syringe fitted with a polyethylene frit is commonly used.

-

Wash the resin with a small additional volume of fresh TFA to ensure complete recovery.

-

-

Peptide Precipitation :

-

Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.

-

To maximize precipitation, store the ether suspension at -20°C for at least 30 minutes.

-

-

Washing and Drying :

-

Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes) and carefully decant the ether.

-

Wash the peptide pellet twice more with cold diethyl ether to remove residual TFA and scavengers.

-

Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

-

-

Analysis and Purification :

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Analyze the purity using analytical RP-HPLC and confirm the molecular weight by mass spectrometry.

-

Purify the peptide as needed using preparative RP-HPLC.

-

Visualizing TFA-Mediated Processes

Diagrams created using Graphviz illustrate key workflows involving TFA.

Spectroscopic Properties

TFA has characteristic signals in both NMR and IR spectroscopy which are useful for its identification and for monitoring reactions.

| Spectroscopy | Characteristic Signal / Feature |

| ¹H NMR | Single, broad resonance for the acidic proton, typically >11 ppm. In DMSO-d₆, this appears around 15.6 ppm. |

| ¹⁹F NMR | A single peak is observed around -76 ppm relative to CFCl₃. |

| IR Spectroscopy | Strong absorption bands are observed around 1200 cm⁻¹ and 1147 cm⁻¹, corresponding to C-F stretching. The ν(C=O) band is also prominent. |

Traces of TFA from synthesis can interfere with the structural analysis of peptides by IR spectroscopy, but subtraction strategies can be employed to remove its contribution from the spectra.

Safety and Handling

Trifluoroacetic acid is a hazardous chemical that requires careful handling.

-

Corrosivity : It is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation. Delayed blistering may occur hours after skin exposure.

-

Handling : Always handle TFA inside a properly functioning chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton for larger volumes), splash goggles, and a face shield.

-

Storage : Store in a cool, dry, well-ventilated area in the original, tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.

-

Spills : Absorb spills with an inert, acid-binding material and place in a suitable container for disposal. Do not release into the environment.

References

The Dual Nature of Trifluoroacetic Acid: An In-depth Guide to its Role as a Counter-Ion in HPLC

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is a ubiquitous yet often debated mobile phase additive in High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase separation of peptides, proteins, and other basic compounds. Its role as a counter-ion is pivotal in achieving high-resolution separations, but its impact on detection methods, especially mass spectrometry, necessitates a thorough understanding of its properties and judicious application. This technical guide provides a comprehensive overview of TFA's function in HPLC, detailing its mechanisms of action, practical applications, and the critical considerations for its use in research and drug development.

The Core Functions of Trifluoroacetic Acid in HPLC

TFA's efficacy in HPLC stems from a combination of its chemical properties, which collectively enhance chromatographic performance for basic and zwitterionic analytes. Its primary roles are:

-

pH Control: As a strong acid (pKa ≈ 0.5), even low concentrations of TFA (typically 0.1% v/v) significantly lower the mobile phase pH to around 2.[1] This acidic environment serves two main purposes:

-

Analyte Protonation: Basic functional groups on analytes, such as the amino groups in peptides and proteins, are protonated, leading to a consistent positive charge. This prevents peak broadening and splitting that can occur when an analyte exists in multiple ionization states.

-

Silanol Suppression: The low pH suppresses the ionization of residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[1] Free, ionized silanols (SiO-) can interact electrostatically with positively charged analytes, causing peak tailing and poor resolution. By keeping these groups protonated, such secondary interactions are minimized.

-

-

Ion-Pairing Agent: The trifluoroacetate anion (CF₃COO⁻) acts as a counter-ion, forming ion pairs with the positively charged analytes.[2] This process has a significant impact on retention in reversed-phase HPLC:

-

Increased Hydrophobicity: The fluorinated tail of the trifluoroacetate anion is hydrophobic. When it pairs with a protonated analyte, it effectively masks the positive charge and increases the overall hydrophobicity of the analyte-ion pair complex.[3] This enhanced hydrophobicity leads to stronger interaction with the nonpolar stationary phase, resulting in increased retention times.[4]

-

Improved Peak Shape: By neutralizing the charge on basic analytes, TFA reduces electrostatic interactions with the stationary phase, leading to sharper, more symmetrical peaks.

-

The Mechanism of Action: A Closer Look

The interplay between pH control and ion-pairing is what makes TFA a powerful tool for chromatographers. The following diagram illustrates the logical workflow of how TFA interacts within the HPLC system to improve separations.

Caption: Mechanism of TFA in RP-HPLC.

Quantitative Impact of TFA on Chromatographic Parameters

The concentration of TFA in the mobile phase is a critical parameter that can be optimized to achieve the desired separation. While 0.1% (v/v) is a common starting point, variations can have a significant impact on retention time, resolution, and peak shape.

Effect of TFA Concentration on Retention Time

Increasing the concentration of TFA generally leads to an increase in the retention time of basic peptides. This is due to the enhanced ion-pairing effect at higher counter-ion concentrations.

| Analyte (Peptide) | TFA Concentration (v/v) | Retention Time (min) | Change in Retention Time |

| Angiotensin II | 0.1% | ~24 | - |

| 0.3% | Resolved from co-eluting peak | Increased | |

| Lysozyme | 0.01% | ~12.5 | - |

| 0.1% | ~13.5 | +1.0 | |

| Transferrin | 0.01% | ~14.0 | - |

| 0.1% | ~14.5 | +0.5 |

Data compiled from multiple sources and represent typical trends.

Comparison of TFA with Other Ion-Pairing Agents

The choice of ion-pairing agent can significantly alter selectivity. The hydrophobicity of the counter-ion plays a major role, with more hydrophobic agents leading to greater retention of basic analytes.

| Ion-Pairing Agent (10 mM) | Average Increase in Retention Time per Positive Charge (min) |

| Trifluoroacetic Acid (TFA) | 2.37 - 2.51 |

| Pentafluoropropionic Acid (PFPA) | 5.33 - 5.53 |

| Heptafluorobutyric Acid (HFBA) | 8.24 - 8.88 |

Data from a study on synthetic peptides, demonstrating the effect of counter-ion hydrophobicity.

TFA vs. Formic Acid: A Quantitative Comparison

Formic acid (FA) is a common alternative to TFA, especially in LC-MS applications. While it is less effective at ion-pairing, it causes significantly less ion suppression.

| Parameter | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) |

| pH | ~2.0 | ~2.7 |

| Peak Width (Average for Peptides) | Narrower | Broader |

| Peak Tailing (for Basic Analytes) | Minimal | More Pronounced |

| Retention Time (for Basic Peptides) | Longer | Shorter |

| MS Signal Intensity | Significant Suppression | Minimal Suppression |

| Peak Capacity (Peptide Mapping) | High | Lower |

Experimental Protocols

Preparation of Mobile Phase with TFA

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

High-purity Trifluoroacetic Acid (TFA)

Procedure for 0.1% TFA Mobile Phases:

-

Aqueous Mobile Phase (A): To prepare 1 liter, measure approximately 999 mL of HPLC-grade water into a clean, graduated cylinder. Add 1 mL of TFA. Mix thoroughly. It is recommended to add the acid to the water.

-

Organic Mobile Phase (B): To prepare 1 liter, measure approximately 999 mL of HPLC-grade acetonitrile. Add 1 mL of TFA. Mix thoroughly.

-

Degassing: Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or online degasser) before use to prevent bubble formation in the HPLC system.

General Protocol for Peptide Separation using RP-HPLC with TFA

System:

-

HPLC system with a gradient pump, UV detector, and autosampler.

-

Reversed-phase C18 column suitable for peptide separations (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).

Procedure:

-

Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve the peptide sample in Mobile Phase A or a compatible solvent at a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

-

Injection: Inject the desired volume of the sample onto the column.

-

Gradient Elution: Apply a linear gradient to elute the peptides. A typical gradient for a general peptide analysis is from 5% to 65% Mobile Phase B over 30-60 minutes.

-

Detection: Monitor the column effluent at 210-220 nm for the detection of the peptide backbone.

-

Column Wash and Re-equilibration: After each run, wash the column with a high percentage of Mobile Phase B to elute any strongly retained components, followed by re-equilibration at the initial conditions for the next injection.

TFA in a Proteomics Workflow

TFA plays a crucial role in the sample preparation and chromatographic separation steps of a typical bottom-up proteomics workflow. The following diagram illustrates a simplified workflow for protein identification.

Caption: Role of TFA in a proteomics workflow.

Advantages and Disadvantages of Using TFA

Advantages:

-

Excellent Resolving Power: Provides sharp, symmetrical peaks for basic and zwitterionic compounds, leading to high-resolution separations.

-

Good Volatility: TFA is volatile, which is advantageous for sample recovery after preparative HPLC, as it can be removed by lyophilization.

-

Reproducibility: When used at a consistent concentration, TFA contributes to reproducible retention times.

-

Effective Silanol Suppression: Its strong acidity effectively minimizes undesirable secondary interactions with the stationary phase.

Disadvantages:

-

Mass Spectrometry Ion Suppression: This is the most significant drawback. TFA forms strong ion pairs that can persist into the gas phase of an electrospray ionization (ESI) source, neutralizing the analyte's charge and severely reducing the MS signal.

-

Baseline Noise at Low UV Wavelengths: TFA absorbs UV light, which can lead to baseline drift and noise, particularly during gradient elution at wavelengths around 214 nm.

-

Potential for Column Degradation: Prolonged use of low pH mobile phases can lead to the hydrolysis of the bonded phase on some older types of silica-based columns. However, modern, high-purity silica columns are generally stable at the pH levels created by 0.1% TFA.

-

Difficult to Remove from Systems: TFA can be "sticky" and contaminate HPLC and MS systems, requiring extensive flushing to remove.

Decision-Making: When to Use TFA and When to Seek Alternatives

The choice of whether to use TFA depends heavily on the analytical goals, particularly the detection method.

Caption: Decision tree for TFA usage.

Conclusion

Trifluoroacetic acid remains a powerful and often indispensable tool in the HPLC analysis of peptides, proteins, and other basic molecules, primarily due to its ability to control mobile phase pH and act as an effective ion-pairing agent. This results in superior peak shapes and resolution, which are critical for accurate quantification and purification. However, its significant drawback of causing ion suppression in mass spectrometry necessitates a careful and informed approach to its use. For applications where MS detection is paramount, alternatives such as formic acid or difluoroacetic acid are often preferred, despite some trade-offs in chromatographic performance. Ultimately, a thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to leverage the benefits of TFA while mitigating its limitations, leading to the development of robust and reliable HPLC methods.

References

An In-depth Technical Guide on the Environmental Sources and Fate of Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoroacetic acid (TFA), the shortest-chain perfluorinated carboxylic acid (PFCA), is a highly persistent and mobile environmental contaminant of growing concern. Its unique chemical properties, including high water solubility and resistance to degradation, lead to its accumulation in various environmental compartments, particularly aquatic systems. This technical guide provides a comprehensive overview of the primary environmental sources of TFA, its fate and transport, and the analytical methodologies employed for its detection. Quantitative data from various studies are summarized, and key environmental pathways are visualized to offer a detailed understanding for researchers, scientists, and professionals in drug development who may encounter or contribute to the environmental burden of this compound.

Environmental Sources of Trifluoroacetic Acid

TFA is introduced into the environment through a variety of anthropogenic activities. There are no known significant natural sources of TFA.[1] The primary sources can be categorized as follows:

1.1. Atmospheric Degradation of Fluorinated Compounds:

The most significant source of TFA in the environment is the atmospheric oxidation of several widely used fluorinated gases.[2][3] These precursor compounds include:

-

Hydrofluorocarbons (HFCs) and Hydrochlorofluorocarbons (HCFCs): Used as replacements for chlorofluorocarbons (CFCs) in refrigeration and air conditioning, these compounds, such as HFC-134a, HCFC-123, and HCFC-124, degrade in the atmosphere to form TFA.[4][5]

-

Hydrofluoroolefins (HFOs): The latest generation of refrigerants, such as HFO-1234yf, also degrade to form TFA. While having a lower global warming potential, some HFOs have a higher conversion yield to TFA compared to the HFCs they replace.

The atmospheric formation of TFA from these precursors is a complex process initiated by reaction with hydroxyl radicals (OH). This leads to the formation of intermediate products that ultimately yield TFA, which is then removed from the atmosphere primarily through wet deposition (rain, snow, and fog).

1.2. Pesticides and Pharmaceuticals:

A substantial source of TFA, particularly in agricultural and urban areas, is the degradation of certain pesticides and pharmaceuticals containing a trifluoromethyl (-CF3) group.

-

Pesticides: Several widely used pesticides can break down to form TFA in the environment. The German Environment Agency has identified pesticides as a major contributor to TFA in water in agricultural regions.

-

Pharmaceuticals: Some pharmaceuticals are also precursors to TFA, entering the environment primarily through wastewater.

1.3. Industrial Sources and Wastewater:

Direct industrial emissions and discharges from wastewater treatment plants (WWTPs) are also significant sources of TFA.

-

Industrial Activities: The production and use of fluoropolymers, pharmaceuticals, and fire-fighting foams can lead to direct releases of TFA into the environment.

-

Wastewater Treatment Plants: WWTPs receive TFA and its precursors from various domestic and industrial sources. Conventional wastewater treatment processes are generally ineffective at removing the highly stable TFA, leading to its discharge into surface waters.

Environmental Fate and Transport of Trifluoroacetic Acid

The environmental fate of TFA is characterized by its high persistence and mobility.

2.1. Persistence and Degradation:

TFA is extremely resistant to degradation in the environment due to the strength of the carbon-fluorine bond.

-

Abiotic Degradation: Thermal degradation and photodegradation are not significant removal pathways for TFA in the environment. Some studies have explored photocatalytic decomposition as a potential treatment method.

-

Biotic Degradation: Biodegradation of TFA is generally considered to be very slow or negligible under most environmental conditions. Some studies have suggested the potential for anaerobic degradation under specific conditions, but this is not considered a major environmental sink.

2.2. Transport and Distribution:

Due to its high water solubility and low volatility, TFA is highly mobile in the aquatic environment.

-

Atmospheric Deposition: TFA formed in the atmosphere is efficiently removed by precipitation, leading to its widespread distribution in rainwater, surface waters, and soils.

-

Hydrological Cycle: Once in the terrestrial or aquatic environment, TFA readily partitions into the aqueous phase and is transported with the flow of water. This leads to its accumulation in terminal water bodies such as lakes and oceans.

-

Soil Mobility: TFA has a low affinity for soil particles and is therefore highly mobile in soil, with the potential to leach into groundwater.

-

Bioaccumulation: While TFA does not significantly bioaccumulate in most animal tissues, it can be taken up by plants from the soil and water and accumulate in their tissues.

Quantitative Data on Environmental Concentrations

The following tables summarize reported concentrations of TFA in various environmental matrices. These values highlight the ubiquitous nature of TFA and its increasing presence in the environment.

Table 1: Trifluoroacetic Acid Concentrations in Precipitation

| Location | Sample Type | Concentration Range (ng/L) | Median/Mean Concentration (ng/L) | Year of Sampling | Reference |

| Germany, Israel, Switzerland | Rainwater | 25 - 280 | - | 1995 | |

| California, USA | Rain and Fog | 31 - 3800 | - | 1996-1997 | |

| California & Nevada, USA | Precipitation | 20.7 - 1530 | 63.7 (Rainwater), 689 (Fogwater) | 1996-1997 | |

| Great Lakes Region, USA | Precipitation | 89.1 - 2773 | 433 (Median) | 2021-2022 | |

| Germany | Rainwater | - | 210 (Median), 335 (Weighted Mean) | 2018–2019 | |

| Fuxin, China | Precipitation | - | 700 (Median) | Recent | |

| USA | Precipitation | - | 290 (Median) | Recent | |

| Switzerland | Precipitation | - | 300 - 960 (Mean) | 2021-2023 |

Table 2: Trifluoroacetic Acid Concentrations in Surface and Drinking Water

| Location | Sample Type | Concentration Range (ng/L) | Median/Mean Concentration (ng/L) | Year of Sampling | Reference |

| California & Nevada, USA | Surface Water | 55 - 5400 | - | 1994-1996 | |

| Global | Seawater | - | ~200 | - | |

| Great Lakes, USA | Lake Water | ND - 1529 | 410 (Median) | 2022-2023 | |

| Europe (10 countries) | Surface & Groundwater | - | TFA accounted for >98% of total PFAS | Recent | |

| Europe (11 countries) | Tap Water | Detected in 94% of samples | - | Recent | |

| Germany | Drinking Water Sources | - | TFA accounted for >90% of total PFAS | Recent | |

| USA (Indiana) | Drinking Water | - | 80 (Median) | Recent | |

| 19 Countries (other than Germany) | Drinking Water | - | 230 (Median) | Recent | |

| Switzerland | River Water | - | 330 - 880 (Mean) | 2021-2023 |

Experimental Protocols for TFA Analysis

Accurate quantification of TFA in environmental samples is crucial for monitoring its distribution and fate. Several analytical methods have been developed, with gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) being the most common.

4.1. Headspace Gas Chromatography (HSGC) Method

This method is suitable for the analysis of TFA in water and air samples.

-

Principle: TFA is converted to its volatile methyl ester, methyl trifluoroacetate (MTFA), which is then analyzed by HSGC with electron-capture detection (ECD) or mass spectrometry (MS).

-

Sample Preparation (Water):

-

For samples with high salt or organic content, an initial extraction with diethyl ether and back-extraction into an aqueous bicarbonate solution is performed.

-

For cleaner samples, evaporative concentration can be used, retaining TFA as its anion.

-

-

Derivatization:

-

The aqueous sample containing TFA is placed in a sealed headspace vial.

-

Concentrated sulfuric acid and dimethyl sulfate (DMS) are added.

-

The vial is heated, promoting the formation of MTFA and its partitioning into the headspace.

-

-

Analysis: An aliquot of the headspace is injected into the GC for analysis.

-

Detection Limits: Estimated detection limits are in the low ng/L range for concentrated water samples and ng/m³ for air samples.

4.2. Anion-Exchange Disk Extraction followed by GC-MS

This method is effective for the routine analysis of low ppt levels of TFA in aqueous samples.

-

Principle: TFA is extracted from the water sample using an anion-exchange disk, then derivatized to its methyl ester for GC-MS analysis.

-

Extraction:

-

The water sample is passed through a commercial anion-exchange disk, which quantitatively retains TFA.

-

For saline samples, a liquid-liquid extraction cleanup may be necessary to remove interfering anions.

-

-

Derivatization and Analysis:

-

The dried disk is placed in a headspace vial with 10% sulfuric acid in methanol.

-

The vial is sealed and heated, which extracts the trifluoroacetate and converts it to its methyl ester.

-

The methyl ester is then analyzed by automated headspace GC with ECD or MS detection.

-

-

Performance: This method demonstrates good recoveries and a limit of quantitation in the low ng/L range.

4.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the direct analysis of TFA in water samples without the need for derivatization.

-

Principle: The water sample is directly injected into the LC system, where TFA is separated from other matrix components. The separated TFA is then detected and quantified by a tandem mass spectrometer.

-

Advantages: This method is highly sensitive and specific, and it avoids the potentially variable and time-consuming derivatization step.

-

Application: It is commonly used for the analysis of a wide range of PFAS, including TFA, in various environmental matrices.

Visualizations of Key Environmental Pathways

The following diagrams, generated using the DOT language, illustrate the major environmental pathways of TFA.

References

- 1. The global threat of trifluoroacetic acid (TFA) — Collaborative for Health & Environment [healthandenvironment.org]

- 2. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects | MDPI [mdpi.com]

- 3. fluorocarbons.org [fluorocarbons.org]

- 4. Trifluoroacetic Acid Formation from HFC-134a under Atmospheric Conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Extraction and analysis of trifluoroacetic Acid in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluoroacetic Acid: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is a powerful and versatile reagent indispensable in many areas of chemical synthesis and analysis, including peptide synthesis and chromatography.[1][2] However, its potent chemical properties necessitate a thorough understanding of its hazards and strict adherence to safety protocols to mitigate risks in the laboratory environment. This technical guide provides an in-depth overview of the safe handling, storage, and disposal of trifluoroacetic acid, supplemented with detailed experimental protocols and clear data presentations.

Core Safety and Chemical Profile

Trifluoroacetic acid is a strong carboxylic acid, significantly more acidic than acetic acid due to the electron-withdrawing effect of the three fluorine atoms.[3] It is a colorless, fuming liquid with a sharp, pungent odor.[3][4] TFA is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact. Burns may have a delayed onset, not becoming apparent for several hours after exposure. It is crucial to handle TFA with the utmost care in a well-ventilated area, preferably within a chemical fume hood.

Physical and Chemical Properties

A summary of the key physical and chemical properties of trifluoroacetic acid is presented below.

| Property | Value |

| Molecular Formula | C₂HF₃O₂ |

| Molecular Weight | 114.02 g/mol |

| Appearance | Colorless, fuming liquid |

| Odor | Sharp, pungent |

| Boiling Point | 72.4 °C (162.3 °F) |

| Melting Point | -15.4 °C (4.3 °F) |

| Density | 1.489 g/mL at 20 °C |

| Solubility | Miscible with water |

| pKa | 0.23 |

| Vapor Pressure | 107 mbar at 25 °C |

Incompatibilities

Trifluoroacetic acid is incompatible with a range of substances. Contact with these materials should be strictly avoided to prevent violent reactions, the release of toxic gases, or other hazardous situations.

| Incompatible Materials |

| Strong bases |

| Strong oxidizing agents |

| Reducing agents |

| Metals |

| Amines |

| Hydrides |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling trifluoroacetic acid to prevent exposure. The required PPE may vary depending on the scale of the work being performed.

| PPE Category | Specification |

| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A full face shield should be worn over safety goggles for larger quantities or when there is a significant splash risk. |

| Hand Protection | Chemical-resistant gloves are required. For low-volume applications, nitrile gloves may be suitable, but they should be changed immediately upon contact. For higher volumes, heavy-duty gloves such as butyl rubber or Viton are recommended. |

| Body Protection | A lab coat must be worn and fully buttoned. For larger-scale operations, a chemical-resistant apron is also recommended. |

| Respiratory Protection | All work with TFA should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable, a full-face respirator with an appropriate acid gas cartridge may be necessary, and a respiratory protection analysis should be conducted. |

| Footwear | Closed-toe shoes are mandatory in the laboratory. |

Standard Operating Procedure for Trifluoroacetic Acid

The following diagram outlines the standard operating procedure for the safe use of trifluoroacetic acid in a laboratory setting. Adherence to this workflow is critical to minimize the risk of exposure and accidents.

Emergency Procedures: Spill and Exposure Response

In the event of a trifluoroacetic acid spill or exposure, a rapid and informed response is crucial. The following diagram details the immediate actions to be taken.

First Aid Measures

Immediate and appropriate first aid is critical in the event of trifluoroacetic acid exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

Neutralization of Trifluoroacetic Acid Waste

Caution: This procedure should be performed in a chemical fume hood with appropriate PPE. The neutralization reaction is exothermic and can generate heat and fumes.

Materials:

-

Trifluoroacetic acid waste

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

Large beaker or flask (at least 10 times the volume of the TFA waste)

-

Ice bath

-

Stir bar and stir plate

-

pH paper or pH meter

Procedure:

-

Place the beaker or flask containing a stir bar in an ice bath to cool.

-

For every 1 mL of TFA waste, slowly and cautiously add approximately 10 mL of cold water to the beaker. Always add acid to water, never the other way around.

-

Begin stirring the diluted TFA solution.

-

Slowly and in small portions, add sodium bicarbonate or sodium carbonate to the stirring solution. Be prepared for vigorous bubbling and gas evolution (CO₂). Control the rate of addition to prevent excessive foaming and splashing.

-

Continuously monitor the temperature of the solution and add ice to the bath as needed to keep it cool.

-

Continue adding the neutralizing agent until the gas evolution ceases.

-

Check the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6.0 and 8.0.

-

If the pH is still acidic, continue to add small amounts of the neutralizing agent until the desired pH is reached.

-

Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Trifluoroacetic Acid in Solid-Phase Peptide Synthesis: Cleavage of a Peptide from the Resin

Trifluoroacetic acid is commonly used to cleave the synthesized peptide from the solid support and to remove acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

-

Reaction vessel (e.g., a fritted syringe)

-

Shaker or rotator

-

Cold diethyl ether

-

Centrifuge tubes

-

Centrifuge

-

Nitrogen or argon gas supply

Procedure:

-

Place the dry peptide-resin in the reaction vessel.

-

Wash the resin with dichloromethane (DCM) to remove any residual solvents and then dry the resin under a stream of nitrogen or in a vacuum.

-

Prepare the cleavage cocktail fresh. For a standard cleavage, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is often used. TIS acts as a scavenger to trap reactive cations generated during the cleavage.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

After the cleavage is complete, filter the TFA solution containing the peptide into a clean collection tube.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

-

Place the ether suspension at -20 °C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

-

Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification, typically by HPLC.

By understanding the hazards of trifluoroacetic acid and implementing these rigorous safety and handling procedures, researchers can safely harness its utility in their scientific endeavors. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for trifluoroacetic acid before use.

References

A Technical Guide to Trifluoroacetic Acid in Peptide Cleavage and Purification

Audience: Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is a cornerstone reagent in peptide chemistry, indispensable for both the final cleavage step in solid-phase peptide synthesis (SPPS) and for the high-resolution purification of the final product via reverse-phase high-performance liquid chromatography (RP-HPLC). Its strong acidity and unique ion-pairing properties make it a versatile, dual-purpose tool. This guide provides an in-depth examination of TFA's mechanisms of action, detailed experimental protocols, and quantitative data to enable researchers to effectively utilize this reagent.

Part 1: The Role of TFA in Peptide Cleavage and Deprotection

Following the successful assembly of a peptide on a solid support (resin), TFA is used to perform two critical functions simultaneously: cleaving the peptide from the resin linker and removing the acid-labile protecting groups from the amino acid side chains.[1][2] This is typically the final step before the crude peptide is purified.

Mechanism of Action

The process is an acid-catalyzed hydrolysis (acidolysis). In high concentrations (typically >90%), TFA's strong acidity protonates and destabilizes the acid-labile linker (e.g., Wang or Rink Amide resin linkers), breaking the bond and releasing the peptide.[3][4] Concurrently, it cleaves common tert-butyl (tBu)-based side-chain protecting groups used in Fmoc-SPPS, such as Boc (from Lysine), OtBu (from Aspartic/Glutamic acid), and Pbf (from Arginine).[5]

However, this process generates highly reactive carbocations from the protecting groups and linkers. These cations can re-attach to or modify sensitive residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesirable side products. To prevent these side reactions, TFA is almost always used in a "cleavage cocktail" containing scavenger molecules that trap these reactive species.

Cleavage Cocktails: Composition and Application

The choice of cleavage cocktail is critical and depends on the peptide's amino acid composition. Scavengers are nucleophilic compounds that competitively react with and neutralize the carbocations generated during deprotection.

| Reagent Name | Composition (v/v or w/v) | Primary Application | Reference(s) |

| Standard | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General purpose for peptides without highly sensitive residues. TIS is an excellent carbocation scavenger. | |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% Ethanedithiol (EDT) | A robust, universal cocktail for peptides with sensitive residues like Trp, Met, Cys, and Tyr. | |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Specifically formulated for peptides containing sulfonyl-protected Arginine (e.g., Arg(Pbf)). | |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Effective for scavenging trityl groups from Cys, His, Asn, and Gln. | |

| Low Odor | 88% TFA, 5% Water, 5% Dithiothreitol (DTT), 2% TIS | An alternative for peptides with Cys and Met to avoid the strong odor of EDT and thioanisole. |

Experimental Protocol: General Peptide Cleavage

This protocol outlines a standard procedure for cleaving a peptide from the resin on a 0.1 mmol scale. Caution: TFA is a highly corrosive acid. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Resin Preparation:

-

Transfer the dry peptide-resin to a suitable reaction vessel (e.g., a 15 mL polypropylene tube with a frit).

-

Wash the resin with dichloromethane (DCM) (3 x 10 mL) to remove residual synthesis solvents.

-

Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

-

Cleavage Reaction:

-

Prepare 2-5 mL of the appropriate cleavage cocktail fresh, just before use.

-

Add the freshly prepared cocktail to the dried resin, ensuring the resin is fully suspended.

-

Seal the vessel and agitate gently (e.g., on a shaker or rotator) at room temperature for 2-4 hours. The optimal time depends on the specific peptide sequence and protecting groups used.

-

-

Peptide Isolation and Precipitation:

-

Filter the TFA solution containing the cleaved peptide into a clean 50 mL centrifuge tube.

-

Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.

-

In a separate 50 mL tube, add a 10-fold excess of ice-cold diethyl ether or methyl tert-butyl ether (MTBE).

-

Add the TFA solution dropwise to the cold ether while gently stirring. A white precipitate of the crude peptide should form.

-

To maximize precipitation, store the ether suspension at -20°C for at least 30-60 minutes.

-

-

Washing and Drying:

-

Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

-

Carefully decant the ether supernatant.

-

Wash the peptide pellet by resuspending it in cold ether and repeating the centrifugation. Perform this wash two more times to remove residual TFA and scavengers.

-

After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to yield the crude peptide.

-

Cleavage Workflow Diagram

Part 2: The Role of TFA in Peptide and Protein Purification

Following cleavage, the crude peptide product is a mixture containing the desired peptide along with various truncated or modified sequences. RP-HPLC is the standard method for purification, and TFA is the most common mobile phase additive for this purpose.

Mechanism of Action: Ion-Pairing Agent

In RP-HPLC, peptides are separated based on their hydrophobicity. However, peptides are charged molecules, which can lead to poor interactions with the hydrophobic stationary phase (e.g., C18 silica) and with residual charged silanols on the silica surface, resulting in broad, tailing peaks.

TFA, typically used at a low concentration of 0.1%, addresses this in two ways:

-

pH Control: It lowers the mobile phase pH to around 2. This suppresses the ionization of acidic residues (Asp, Glu) and residual silica silanols, minimizing unwanted ionic interactions.

-

Ion Pairing: The trifluoroacetate anion (CF₃COO⁻) forms an ion pair with the positively charged residues on the peptide (Lys, Arg, His, and the N-terminus). This pairing effectively masks the positive charges and increases the overall hydrophobicity of the peptide, promoting stronger, more uniform interactions with the stationary phase. The result is significantly improved peak shape (sharper and more symmetrical) and enhanced resolution.

Optimizing TFA Concentration

While 0.1% TFA is the standard, its concentration is a critical parameter for optimizing separations.

-

Too Low (<0.05%): Insufficient ion-pairing can lead to peak broadening and tailing, especially on older silica columns.

-

Standard (0.1%): Provides excellent peak shape and resolution for a wide range of peptides.

-

Higher (>0.1%): For some peptides, especially those with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can further increase retention and improve resolution.

It is important to note that TFA is an ion-suppressing agent in mass spectrometry (MS). If the purified fractions are to be analyzed by ESI-MS, lower TFA concentrations (e.g., 0.05%) or alternative additives like formic acid are often preferred, though this may compromise chromatographic performance.

| Parameter | Typical Value / Range | Effect on Chromatography | Reference(s) |

| TFA Concentration | 0.05% - 0.25% (v/v) | Affects retention time, peak shape, and selectivity. Higher concentrations increase retention of basic peptides. | |

| Mobile Phase A | 0.1% TFA in Water | The primary aqueous solvent. | |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic solvent used to elute peptides from the column. | |

| Detection Wavelength | 214-220 nm | Wavelength for detecting the peptide backbone amide bonds. | |

| Column Type | C18 or C8 Wide Pore | Wide pore (~300 Å) columns are optimal for large peptides and proteins. |

Experimental Protocol: General RP-HPLC Purification

This protocol provides a general method for analytical or preparative purification of a crude peptide.

-

Sample Preparation:

-

Dissolve the dried crude peptide in Mobile Phase A (0.1% TFA in water). A typical concentration for analysis is 1 mg/mL. If solubility is an issue, a small amount of acetonitrile or another solvent like 6M guanidine-HCl can be used.

-

Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

-

-

Mobile Phase Preparation:

-

Phase A: Add 1 mL of high-purity TFA to 999 mL of HPLC-grade water (for a 0.1% v/v solution).

-

Phase B: Add 1 mL of high-purity TFA to 999 mL of HPLC-grade acetonitrile.

-

Degas both mobile phases thoroughly before use (e.g., by sonication or vacuum filtration).

-

-

Chromatography:

-

Equilibrate the C18 column with the starting percentage of Mobile Phase B (e.g., 5% B) until a stable baseline is achieved.

-

Inject the prepared peptide sample.

-

Run a linear gradient to elute the peptide. A typical gradient for a general peptide analysis might be 5% to 65% B over 30 minutes.

-

Monitor the column eluent at 220 nm.

-

Collect fractions corresponding to the desired peptide peak for further analysis or lyophilization.

-

TFA Ion-Pairing Mechanism Diagram

References

The Chameleon-Like Acidity of Trifluoroacetic Acid: A Technical Guide to Understanding pKa in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA), a structurally simple yet potent organic acid, plays a pivotal role in a vast array of chemical transformations, from peptide synthesis to industrial catalysis. Its efficacy is intrinsically linked to its acidity, quantified by its pKa value. However, the acidic strength of TFA is not an immutable constant; it exhibits a remarkable sensitivity to its solvent environment. This technical guide provides an in-depth exploration of the pKa of trifluoroacetic acid across various solvents, offering a critical resource for researchers aiming to harness its full potential by understanding and predicting its behavior in different media.

The Shifting Strength: pKa of Trifluoroacetic Acid in Various Solvents

The pKa of an acid is a measure of its tendency to donate a proton. A lower pKa value signifies a stronger acid. In the gas phase, isolated from solvent interactions, TFA is intrinsically a very strong acid. However, in solution, the solvent molecules play a crucial role in stabilizing the resulting trifluoroacetate anion and the proton, thereby profoundly influencing the equilibrium of the dissociation reaction.

The table below summarizes the experimentally determined pKa values of trifluoroacetic acid in water and several common organic solvents. It is important to note that slight variations in reported values can exist due to differences in experimental conditions and methodologies.

| Solvent | Dielectric Constant (ε) at 25°C | pKa of Trifluoroacetic Acid |

| Water (H₂O) | 78.5 | ~0.23 - 0.52[1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~3.5 - 3.6 |

| Acetonitrile (MeCN) | 37.5 | ~12.65[5] |

| Methanol (MeOH) | 32.7 | Data not explicitly found |

| Ethanol (EtOH) | 24.6 | Data not explicitly found |

Note: The dielectric constant is a measure of a solvent's ability to separate ions.

The data clearly illustrates the dramatic impact of the solvent on the acidity of TFA. In water, a highly polar and protic solvent, TFA is a strong acid with a pKa value near zero, indicating almost complete dissociation. In contrast, in less polar aprotic solvents like dimethyl sulfoxide and acetonitrile, the pKa of TFA increases significantly, indicating that it behaves as a much weaker acid.

Unraveling the Solvent's Influence: Key Factors Governing pKa

The observed variations in the pKa of trifluoroacetic acid can be attributed to a combination of solvent properties that influence the stability of the dissociated ions (H⁺ and CF₃COO⁻). The primary factors are:

-

Dielectric Constant (Polarity): Solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the proton and the trifluoroacetate anion, thus promoting dissociation and lowering the pKa. This is evident in the trend observed from water to acetonitrile.

-

Hydrogen Bonding: Protic solvents, such as water and alcohols, can form strong hydrogen bonds with the trifluoroacetate anion, effectively solvating and stabilizing it. This stabilization of the conjugate base shifts the equilibrium towards dissociation, resulting in a lower pKa. Aprotic solvents, like DMSO and acetonitrile, are less capable of donating hydrogen bonds, leading to weaker stabilization of the anion and a higher pKa.

-

Solvent Basicity: The inherent basicity of the solvent can also play a role. A more basic solvent can more readily accept a proton, thereby facilitating the acid's dissociation.

The interplay of these factors determines the overall solvating power of the medium and, consequently, the acidic strength of the dissolved trifluoroacetic acid.

Figure 1. Logical relationship between solvent properties and the pKa of Trifluoroacetic Acid.

Experimental Determination of pKa: Methodologies and Protocols

Accurate determination of pKa values in different solvents is crucial for quantitative studies. The two most common methods employed are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

This classical method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the acid (analyte) and monitoring the resulting change in pH using a pH electrode. The pKa is determined from the midpoint of the titration curve, where half of the acid has been neutralized.

Experimental Workflow for Potentiometric Titration:

Figure 2. Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Prepare a solution of trifluoroacetic acid of a known concentration (e.g., 0.01 M) in the desired solvent. Prepare a standardized solution of a strong base (e.g., tetrabutylammonium hydroxide in the same solvent) of a similar concentration.

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions prepared in the same solvent system to be used for the titration. This step is critical for obtaining accurate pH readings in non-aqueous media.

-

Titration: Place a known volume of the TFA solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the titrant.

-

Data Collection: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. The pKa is determined by monitoring the change in absorbance at a specific wavelength as a function of pH.

Experimental Workflow for Spectrophotometric Titration:

Figure 3. Experimental workflow for pKa determination by spectrophotometric titration.

Detailed Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values in the chosen solvent. The selection of an appropriate buffer system is crucial and depends on the solvent.

-

Sample Preparation: Add a small, constant amount of a concentrated stock solution of trifluoroacetic acid to each buffer solution to achieve the same final concentration in all samples.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each buffered solution.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated forms of TFA differ significantly. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion: A Call for Solvent-Specific Considerations

The pronounced dependence of trifluoroacetic acid's pKa on the solvent environment underscores the critical need for researchers, scientists, and drug development professionals to move beyond a single, water-based pKa value. A thorough understanding of how solvent properties—polarity, hydrogen bonding capacity, and basicity—collectively modulate the acidity of TFA is paramount for predicting its reactivity, optimizing reaction conditions, and interpreting experimental outcomes in diverse chemical and biological systems. The methodologies outlined in this guide provide a robust framework for the accurate determination of pKa in various media, empowering researchers to make informed, solvent-specific decisions in their scientific endeavors.

References

- 1. An Overview of Trifluoroacetic Acid (CAS 76-05-1) | Aure Chemical [aurechem.com]

- 2. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluoroacetic acid CAS#: 76-05-1 [m.chemicalbook.com]

- 4. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]

- 5. rsc.org [rsc.org]

Spectroscopic Properties of Trifluoroacetic Acid for Analytical Purposes: An In-depth Technical Guide

I have gathered information on the NMR and vibrational (IR and Raman) spectroscopy of trifluoroacetic acid. I have chemical shifts, coupling constants, and key vibrational frequencies. I also have some details on experimental setups.

My next steps are to gather information on UV-Vis spectroscopy and mass spectrometry of TFA. This is important for its role in chromatography. After that, I will consolidate all the quantitative data into tables, create the required Graphviz diagrams for workflows, and then write the comprehensive guide.

I will now proceed to search for UV-Vis and mass spectrometry data.I have now gathered substantial information on the spectroscopic properties of trifluoroacetic acid across NMR, vibrational (IR and Raman), UV-Vis, and mass spectrometry. I have key data points like chemical shifts, vibrational frequencies, UV absorbance, and mass-to-charge ratios. I also have details on experimental protocols for each of these techniques, particularly in the context of analytical applications like chromatography.

I believe I have sufficient information to proceed with generating the in-depth technical guide as requested. I will now move on to structuring this information into the required format, including tables and Graphviz diagrams, and then composing the final response. Therefore, I do not need to perform additional searches.

Trifluoroacetic acid (TFA), with the chemical formula CF₃COOH, is a structurally simple yet remarkably versatile organofluorine compound. Its strong acidity, volatility, and unique spectroscopic characteristics have established it as an indispensable tool in modern analytical chemistry. From serving as a mobile phase modifier and ion-pairing agent in high-performance liquid chromatography (HPLC) to being a solvent and calibrant in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), a thorough understanding of TFA's spectroscopic properties is paramount for its effective application.

This technical guide provides a comprehensive overview of the spectroscopic properties of trifluoroacetic acid for researchers, scientists, and drug development professionals. It details the principles and practical data associated with NMR, vibrational, UV-Vis, and mass spectrometry of TFA, along with experimental protocols and logical workflows to aid in its analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics. TFA exhibits characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra, making it a valuable reference and analytical reagent.

¹H NMR Spectroscopy

The single, acidic proton of the carboxylic acid group in TFA gives rise to a distinct singlet in the ¹H NMR spectrum. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature due to changes in hydrogen bonding. In many common deuterated solvents, the ¹H chemical shift of neat or concentrated TFA is observed downfield, typically around 11.5 ppm.[1]

A significant analytical application of TFA in ¹H NMR is its use to shift the residual water signal in a sample. In aqueous solutions, the labile protons of water and TFA undergo rapid exchange, resulting in a single, averaged resonance. By adding a small amount of TFA, the broad water signal can be shifted downfield, away from analyte signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of TFA displays two signals corresponding to the trifluoromethyl carbon (CF₃) and the carboxyl carbon (COOH). Due to the strong electron-withdrawing effect of the three fluorine atoms, the CF₃ carbon signal is observed as a quartet around 116 ppm with a large one-bond coupling constant (¹JCF) of approximately 283-284 Hz.[2][3] The carboxyl carbon appears as a quartet at a more downfield position, around 164 ppm, with a smaller two-bond coupling constant (²JCF) of about 44 Hz.

¹⁹F NMR Spectroscopy

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR spectroscopy. TFA exhibits a single, sharp resonance in its ¹⁹F NMR spectrum, making it an excellent reference standard. The chemical shift of the CF₃ group in TFA is typically observed around -76.5 ppm relative to CFCl₃. However, this value can be influenced by factors such as solvent polarity, concentration, and the presence of other interacting species, with reported shifts ranging from -67 to -85 ppm.

Quantitative ¹⁹F NMR (qNMR) is a powerful application for the precise determination of TFA, often as a counter-ion in peptide and pharmaceutical preparations.

Table 1: Summary of NMR Spectroscopic Data for Trifluoroacetic Acid

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| ¹H | ~11.5 | Singlet | - | Highly dependent on solvent and concentration. |

| ¹³C (CF₃) | ~116 | Quartet | ¹JCF ≈ 283-284 | |

| ¹³C (COOH) | ~164 | Quartet | ²JCF ≈ 44 | |

| ¹⁹F | ~ -76.5 | Singlet | - | Relative to CFCl₃. Shift can vary with conditions. |

Experimental Protocol: Quantitative ¹⁹F NMR for TFA Determination in a Peptide Sample

This protocol outlines a general procedure for the quantification of TFA in a lyophilized peptide sample using an internal standard.

Caption: Workflow for quantitative ¹⁹F NMR analysis of TFA.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups and molecular structure of a compound. TFA exhibits characteristic absorption and scattering bands in its infrared (IR) and Raman spectra, respectively. The positions of these bands are sensitive to the physical state (gas, liquid, solid) and intermolecular interactions, particularly hydrogen bonding, which leads to the formation of monomers and dimers.

In the vapor phase, both monomeric and dimeric forms of TFA exist, with the monomer being predominant at higher temperatures. In the liquid state and in concentrated solutions, TFA primarily exists as hydrogen-bonded cyclic dimers.

Key Vibrational Modes:

-

O-H Stretch: The O-H stretching vibration is highly sensitive to hydrogen bonding. For the monomer, a sharp band is observed around 3580 cm⁻¹. In the dimer, this band broadens significantly and shifts to a lower frequency.

-

C=O Stretch: The carbonyl stretch is also affected by hydrogen bonding. The monomeric C=O stretch appears at a higher frequency (around 1826 cm⁻¹ in the vapor phase) compared to the dimer. In the liquid phase, Raman spectra show broad bands around 1734, 1754, and 1800 cm⁻¹, corresponding to different cluster formations.

-

C-F Stretches: The C-F stretching vibrations give rise to very strong absorptions in the IR spectrum, typically found between 1100 and 1300 cm⁻¹. Strong bands are often observed around 1200 cm⁻¹ and 1147 cm⁻¹, which are useful for identifying TFA as a contaminant in peptide samples.

Table 2: Characteristic Vibrational Frequencies of Trifluoroacetic Acid (cm⁻¹)

| Vibrational Mode | State/Form | Infrared (IR) | Raman |

| ν(O-H) | Vapor (Monomer) | ~3580 | - |

| ν(C=O) | Vapor (Monomer) | 1826 | - |

| ν(C=O) | Liquid | - | 1734, 1754, 1800 |

| ν(C-F) | General | ~1244, 1185 (strong) | Weak |

| ν(C-F) | Aqueous Solution | 1200, 1147 (strong) | - |

Experimental Protocol: ATR-FTIR Spectroscopy for TFA Detection

Attenuated Total Reflectance (ATR) is a convenient sampling technique for analyzing liquid and solid samples.

Caption: Workflow for ATR-FTIR analysis.

UV-Vis Spectroscopy

Trifluoroacetic acid itself does not have strong chromophores that absorb in the near-UV and visible regions of the electromagnetic spectrum. Its utility in UV-Vis spectroscopy is primarily as a mobile phase additive in HPLC. However, TFA does absorb at low UV wavelengths (<220 nm), which can be a critical consideration for the detection of analytes, such as peptides and proteins, that are monitored in this region. The strong absorbance of TFA can lead to baseline instability and noise, especially during gradient elution, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

For quantitative analysis of TFA itself by HPLC-UV, detection is typically performed at very low wavelengths, such as 200 nm or 215 nm.

Table 3: UV-Vis Spectroscopic Data for Trifluoroacetic Acid

| Wavelength Range | Absorbance Characteristics | Analytical Implication |

| < 220 nm | Strong absorbance | Can interfere with analyte detection in HPLC; causes baseline noise in gradients. |

| 200-215 nm | Sufficient absorbance for quantification | Used for the direct quantitative analysis of TFA by HPLC-UV. |

| > 250 nm | Negligible absorbance | Generally does not interfere with the detection of analytes with chromophores in this region. |

Mass Spectrometry

In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), TFA is widely used as an ion-pairing agent to improve the retention and peak shape of polar analytes, such as peptides, in reversed-phase chromatography. However, TFA is known to cause ion suppression in electrospray ionization (ESI), which can reduce the sensitivity of the analysis.

In negative ion mode ESI, TFA is readily detected as its deprotonated molecule, [M-H]⁻, at an m/z of 113. This ion is often the base peak in the spectrum of TFA. In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the [M-H]⁻ ion at m/z 113 results in a characteristic fragment ion at m/z 69, corresponding to the loss of CO₂. The transition from m/z 113 to m/z 69 is frequently used for the selective and sensitive quantification of TFA in various matrices, including environmental and biological samples.

Table 4: Mass Spectrometric Data for Trifluoroacetic Acid

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Analytical Application |

| ESI Negative | 113 ([M-H]⁻) | 69 ([CF₃]⁻) | 44 (CO₂) | Quantitative analysis by LC-MS/MS using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). |

Logical Diagram: Role of TFA in LC-MS

Caption: Benefits and drawbacks of TFA in LC-MS applications.

Conclusion

The spectroscopic properties of trifluoroacetic acid are well-defined and provide a robust basis for its widespread use in analytical chemistry. Its distinct signals in multinuclear NMR make it a valuable standard and quantification tool. The strong infrared absorptions of its C-F bonds allow for sensitive detection, while its behavior in mass spectrometry, despite causing ion suppression, enables its own trace-level analysis. A comprehensive understanding of these spectroscopic characteristics, as detailed in this guide, is essential for leveraging the full potential of TFA in research, development, and quality control, while also being mindful of its potential interferences in sensitive analyses.

References

Methodological & Application

Protocol for Trifluoroacetic Acid (TFA) in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Trifluoroacetic acid (TFA) for the cleavage of peptides from solid-phase resins and the concomitant removal of acid-labile side-chain protecting groups. Adherence to these protocols is critical for ensuring high peptide purity and yield, as well as maintaining laboratory safety.

Introduction to TFA Cleavage in Solid-Phase Peptide Synthesis (SPPS)

The final step in Fmoc-based solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the solid support and the removal of side-chain protecting groups.[1] Trifluoroacetic acid (TFA) is the most common and effective reagent for this purpose due to its strong acidity, which facilitates the cleavage of the ester or amide bond linking the peptide to the resin and the removal of most common tert-butyl (tBu)-based protecting groups.[1][2]

The highly reactive cationic species generated during the cleavage process can lead to unwanted side reactions, modifying sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3] To prevent these modifications, "scavengers" are added to the TFA cleavage cocktail to trap these reactive cations.[1] The composition of the cleavage cocktail is therefore crucial and must be tailored to the specific amino acid sequence of the peptide.

Safety Precautions for Handling Trifluoroacetic Acid

Trifluoroacetic acid is a highly corrosive and volatile substance that requires strict safety measures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, long pants, closed-toed shoes, and chemical-resistant gloves (double gloving with nitrile gloves is recommended for low volumes). For handling larger volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are required.

-

Engineering Controls: All work with TFA must be conducted in a properly functioning chemical fume hood to prevent inhalation of corrosive vapors.

-

Storage: Store TFA in a designated acid cabinet, away from incompatible materials like bases, oxidizing agents, and reducing agents. The container must be tightly sealed to prevent corrosive fumes from damaging other labels and equipment.

-

Spills: In case of a small spill, neutralize it with a suitable agent like sodium carbonate, absorb it with an inert material, and dispose of it as hazardous waste. For larger spills, evacuate the area and seek assistance from safety personnel.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station and seek medical attention.

-

Inhalation: Move to fresh air immediately. If symptoms persist, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Quantitative Data: TFA Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide. Cleavage cocktails should always be prepared fresh before use.

Table 1: Common TFA Cleavage Cocktails

| Reagent Name | Composition (v/v/v) | Scavengers | Primary Use and Considerations |

| Standard Cocktail | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | TIS, Water | Suitable for most peptides, especially those without sensitive residues like Cys, Met, or Trp. |

| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT, Water | A robust cocktail for peptides containing multiple sensitive residues, including Arg(Pmc/Pbf). It is highly effective but also noxious. |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Used for complex peptides, particularly those with sensitive side-chain functionalities. |

| TFA/DCM-based | TFA / Dichloromethane (DCM) (1:1) with scavengers | Varies | Can be used for specific applications, but concentrated TFA is more common for complete cleavage and deprotection. |

| TFA/Thioanisole/DMS | TFA / TIS / H₂O / Thioanisole / Dimethyl sulfide (DMS) / Dithiothreitol (DTT) (70:5:5:10:10 with 1% DTT) | TIS, Water, Thioanisole, DMS, DTT | A two-step procedure can be beneficial for peptides prone to S-t-butylation of Cysteine. |

Table 2: Common Scavengers and Their Functions

| Scavenger | Chemical Class | Function | Target Residues |

| Triisopropylsilane (TIS) | Silane | Reduces and scavenges carbocations, particularly the trityl cation. | Trp, general protection |

| Water (H₂O) | - | Acts as a scavenger for t-butyl cations. | General protection |

| 1,2-Ethanedithiol (EDT) | Thiol | A strong scavenger for trityl and other carbocations. | Cys, Trp |

| Thioanisole | Thioether | Prevents re-attachment of protecting groups and scavenges carbocations. | Trp, Met |

| Phenol | Phenol | Scavenges carbocations and protects Tyrosine. | Tyr |

| Dithiothreitol (DTT) | Thiol | A reducing agent that can help prevent oxidation and scavenge electrophiles. | Cys |

| Dimethyl sulfide (DMS) | Thioether | Effective in mitigating S-t-butylation of Cysteine. | Cys |

| Anisole | Ether | Scavenges carbocations. | General protection |

Experimental Protocol: TFA Cleavage and Peptide Precipitation

This protocol outlines the standard procedure for cleaving a peptide from a solid-phase resin using a TFA-based cocktail.

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), high purity

-

Scavengers (e.g., TIS, water, EDT, as required by the peptide sequence)

-

Cold diethyl ether (-20°C)

-

Dichloromethane (DCM)

-

Reaction vessel (e.g., a glass scintillation vial or a specialized cleavage vessel)

-

Sintered glass funnel or other filtration device

-

Centrifuge tubes

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Procedure:

-

Resin Preparation:

-

Place the dried peptide-resin (typically 50-100 mg) into a clean, dry reaction vessel.

-

Wash the resin with DCM (3 x 1 mL) to remove any residual DMF and to swell the resin. After the final wash, ensure all DCM is removed by filtration or under a stream of nitrogen.

-

-

Cleavage Cocktail Preparation:

-

In a chemical fume hood, prepare the appropriate cleavage cocktail fresh just before use. For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.

-

For the standard cocktail (TFA/TIS/H₂O, 95:2.5:2.5), carefully mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.

-

-

Cleavage Reaction:

-